molecular formula C12H27O2PS2 B13761692 O,O-Dihexyl hydrogen dithiophosphate CAS No. 78-64-8

O,O-Dihexyl hydrogen dithiophosphate

Cat. No.: B13761692
CAS No.: 78-64-8
M. Wt: 298.5 g/mol
InChI Key: VFXJDWTUUZBKKT-UHFFFAOYSA-N
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Description

O,O-Dihexyl hydrogen dithiophosphate is a dialkyl dithiophosphoric acid that serves as a versatile proligand and chemical intermediate in scientific research. This compound belongs to a class of organophosphorus molecules prepared from the reaction of phosphorus pentasulfide with alcohols . Its primary research value lies in its ability to form complexes with various metal ions. Upon neutralization with bases, it forms salts, such as ammonium or alkali metal dihexyl dithiophosphates, which are useful in their own right . These salts and the acid itself are key precursors for the synthesis of metal dithiophosphate complexes, particularly with zinc, to create zinc dialkyldithiophosphates (ZDDP) . ZDDPs are extensively studied in tribology and materials science as high-performance anti-wear and antioxidant additives in lubricants and greases . Furthermore, the dihexyl derivative, with its longer alkyl chains, offers enhanced lipophilicity compared to shorter-chain analogues, making it particularly valuable for applications in non-polar matrices, solvent extraction processes for metal ions, and the surface functionalization of nanomaterials. The compound can also be oxidized to form disulfide species, expanding its utility in synthetic chemistry . It is critically important to note that this product is For Research Use Only and is strictly intended for laboratory investigation. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78-64-8

Molecular Formula

C12H27O2PS2

Molecular Weight

298.5 g/mol

IUPAC Name

dihexoxy-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H27O2PS2/c1-3-5-7-9-11-13-15(16,17)14-12-10-8-6-4-2/h3-12H2,1-2H3,(H,16,17)

InChI Key

VFXJDWTUUZBKKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=S)(OCCCCCC)S

Origin of Product

United States

Chemical Identity and Structural Context of O,o Dihexyl Hydrogen Dithiophosphate

O,O-Dihexyl hydrogen dithiophosphate (B1263838), also referred to as O,O-dihexyl phosphorodithioic acid, is defined by its specific molecular structure. It is an ester of dithiophosphoric acid where the two acidic protons on the hydroxyl groups are replaced by hexyl chains. The molecule contains a pentavalent phosphorus atom at its core, double-bonded to one sulfur atom (a thione group) and single-bonded to another sulfur atom (a thiol group), as well as two oxygen atoms, each linked to a hexyl group. This arrangement makes it a dibasic acid, though it is typically handled as the first acidic proton dissociation product.

The presence of both P=S (thione) and P-SH (thiol) functional groups is crucial to its reactivity. The thiol group is acidic and is the site of reactions such as salt formation, particularly with metal oxides to form metal dithiophosphates.

Table 1: Chemical Identification of O,O-Dihexyl Hydrogen Dithiophosphate

IdentifierValue
Preferred IUPAC NameO,O-Dihexyl phosphorodithioate (B1214789)
Molecular FormulaC12H27O2PS2
CAS Number2956-69-6
PubChem CID18680 nih.gov
Molecular Weight298.45 g/mol

Historical Development and Evolution of Dithiophosphate Chemistry Research

The field of dithiophosphate (B1263838) chemistry has a rich history rooted in industrial applications. The first significant use of dithiophosphates emerged in 1925, when they were introduced as effective flotation agents for sulfide (B99878) minerals in the mining industry. cnlitereagent.com Their ability to selectively bind to mineral surfaces made them highly valuable, a role they continue to play today.

A major evolution in dithiophosphate research occurred in the late 1930s and early 1940s with the discovery of their utility as lubricant additives. bohrium.comrtsauto.com Researchers found that neutralizing dialkyl dithiophosphoric acids, such as O,O-dihexyl hydrogen dithiophosphate, with metal oxides like zinc oxide, produced metal dialkyldithiophosphates (specifically Zinc Dialkyldithiophosphates or ZDDPs). sciensage.info These ZDDPs were initially patented as corrosion and oxidation inhibitors. bohrium.comrtsauto.com By the 1950s, their exceptional antiwear properties were recognized, leading to their widespread and continuous use in engine oils for over 60 years. bohrium.comresearchgate.net

The subsequent decades of research focused on understanding the mechanisms of ZDDP action. The 1960s saw studies on their solution chemistry and thermal decomposition, while the 1970s brought the application of advanced surface analysis techniques to study the protective films they form on metal surfaces. bohrium.com This historical trajectory places compounds like this compound as foundational precursors to one of the most successful classes of lubricant additives ever developed. rtsauto.com

Broad Classification and Relevance Within Organophosphorus Compounds

O,O-Dihexyl hydrogen dithiophosphate (B1263838) belongs to the class of organic compounds known as organothiophosphates, which are organic derivatives of thiophosphoric acid. Specifically, it is a dialkyl dithiophosphoric acid. This classification highlights the presence of a direct bond between carbon and the phosphorus-sulfur-oxygen framework.

The relevance of this class of compounds stems from the unique properties imparted by the phosphorus and sulfur atoms. The dithiophosphate functional group, (RO)₂P(S)SH, is a versatile ligand capable of coordinating with a wide variety of metal ions, which is the basis for its use in mineral flotation and as a precursor to ZDDPs. cnlitereagent.comsciensage.info The synthesis of these acids is typically achieved through the reaction of phosphorus pentasulfide (P₂S₅) with the corresponding alcohol, in this case, hexanol. wikipedia.orgresearchgate.net

Within the broader family of organophosphorus compounds, which includes pesticides, nerve agents, and flame retardants, the dialkyl dithiophosphoric acids and their derivatives are primarily recognized for their tribological (friction and wear reduction) and antioxidant properties. sciensage.infomdpi.com

Overview of Advanced Academic Research Trajectories for O,o Dihexyl Hydrogen Dithiophosphate

Primary Synthesis Routes for O,O-Dihexyl Hydrogen Dithiophosphate and its Analogs

The most conventional and widely utilized method for synthesizing O,O-dialkyl hydrogen dithiophosphates, including the dihexyl variant, is the reaction between phosphorus pentasulfide (P₂S₅ or its dimer form, P₄S₁₀) and the corresponding alcohol. researchgate.netsciensage.info In this phosphorosulfuration reaction, four moles of an alcohol (in this case, hexanol) react with one mole of phosphorus pentasulfide. google.com

The reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of P₄S₁₀. This process leads to the formation of the this compound and the liberation of hydrogen sulfide (H₂S) gas as a byproduct. google.com The general scheme for this reaction is as follows:

P₄S₁₀ + 8 R-OH → 4 (RO)₂P(S)SH + 2 H₂S (where R = hexyl)

The reaction is typically carried out in an inert solvent, and conditions are controlled to manage the evolution of toxic H₂S gas. google.com Yields for this method are generally high, often in the range of 95-98%. researchgate.net

Interactive Data Table: Synthesis via Phosphorus Pentasulfide
Reactant 1Reactant 2Molar Ratio (Alcohol:P₄S₁₀)Key ProductByproductTypical Yield
HexanolPhosphorus Pentasulfide (P₄S₁₀)8:1This compoundHydrogen Sulfide (H₂S)95-98% researchgate.net

Alternative synthetic strategies have been developed to provide more direct and convenient routes to dialkyldithiophosphate derivatives, such as their ammonium (B1175870) salts. researchgate.net These one-pot methods can circumvent the use of pre-formed phosphorus pentasulfide and the associated hazards of H₂S release. researchgate.netnih.gov

One such approach involves the reaction of elemental phosphorus (white or red) with elemental sulfur, an alcohol (e.g., hexanol), and an amine in a single reaction vessel. researchgate.net This method is characterized by the complete conversion of the elemental phosphorus and directly yields the ammonium salt of the O,O-dialkyldithiophosphoric acid, which can then be easily converted to the free acid if desired. researchgate.netnih.gov Microwave irradiation has been shown to accelerate this type of reaction. researchgate.net

Derivatization and Functionalization Strategies

This compound is an acidic compound that serves as a versatile precursor for a wide range of derivatives through reactions involving its P-S-H group.

The acidic proton on the thiol sulfur atom is readily abstracted, making the compound a strong acid that can be converted into various salts. These salts are often more stable and easier to handle than the parent acid.

Ammonium and Alkali Metal Salts: The formation of ammonium salts can be achieved either through the direct one-pot synthesis mentioned previously or by neutralizing the dithiophosphoric acid with ammonia (B1221849) or a suitable amine. researchgate.netwikipedia.org Similarly, alkali metal salts (e.g., sodium or potassium salts) are prepared by reacting the acid with an alkali metal hydroxide, such as sodium hydroxide. google.comgoogle.com This neutralization is a standard acid-base reaction.

(RO)₂P(S)SH + NaOH → (RO)₂P(S)SNa + H₂O (where R = hexyl)

Polyvalent Metal Salts: Ammonium and alkali metal dithiophosphates are crucial intermediates for synthesizing polyvalent metal salts, such as those of zinc, nickel, cobalt, or copper. researchgate.netgoogle.com This is typically accomplished through a double decomposition (metathesis) reaction in an aqueous solution. google.comgoogle.com For example, reacting the sodium salt of O,O-dihexyl dithiophosphate with a divalent metal salt like zinc chloride precipitates the zinc di(O,O-dihexyl dithiophosphate).

2 (RO)₂P(S)SNa + ZnCl₂ → [(RO)₂P(S)S]₂Zn + 2 NaCl (where R = hexyl)

Interactive Data Table: Salt Derivatization Pathways
PrecursorReagentSalt TypeReaction Type
This compoundAmmonia / AmineAmmoniumNeutralization wikipedia.org
This compoundAlkali Metal Hydroxide (e.g., NaOH)Alkali MetalNeutralization google.com
Alkali Metal Dihexyl DithiophosphatePolyvalent Metal Salt (e.g., ZnCl₂)Polyvalent MetalDouble Decomposition google.com

The structure of dialkyldithiophosphates can be modified through dealkylation-alkylation sequences, leading to structural isomers. It is possible to selectively remove one of the O-alkyl groups to form an intermediate salt, which can then be re-alkylated. google.com

A key aspect of this process is that the subsequent alkylation of the resulting S-alkenyl O-alkyl dithiophosphate salt occurs selectively on the sulfur atom rather than the oxygen atom. google.com This leads to the formation of an O,S-dialkyl dithiophosphate isomer from the original O,O-dialkyl structure. This isomerization can be catalyzed by metal or tetraalkylammonium halides, which facilitate the removal of the alkyl group as an alkyl halide and its subsequent re-addition to the sulfur atom. google.com

The sulfur atoms in this compound are susceptible to oxidation, which can lead to the formation of corresponding sulfoxides and sulfones. The control of these oxidation pathways is critical to achieving the desired product, as over-oxidation can readily occur. researchgate.netacsgcipr.org

The oxidation can target either the thiono (P=S) or the thiolo (P-S-H) sulfur atom. The selective oxidation to a sulfoxide (B87167) requires careful control of the oxidant stoichiometry, typically using one equivalent of the oxidizing agent. acsgcipr.org Milder oxidants or specific catalytic systems are often employed to prevent the reaction from proceeding to the sulfone stage. organic-chemistry.org

Conversely, the formation of the sulfone is achieved by using an excess of the oxidizing agent or employing stronger oxidizing conditions. organic-chemistry.orgresearchgate.net A variety of oxidants can be used for these transformations, including hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), and permanganates. organic-chemistry.org

Interactive Data Table: Oxidation Products
Starting MaterialOxidizing ConditionsProduct
This compoundControlled (e.g., 1 eq. H₂O₂) acsgcipr.orgCorresponding Sulfoxide
This compoundExcess / Strong (e.g., excess m-CPBA) organic-chemistry.orgCorresponding Sulfone

Catalytic Influences and Reaction Parameter Optimization in Dithiophosphate Synthesis

The synthesis of this compound, a process fundamentally involving the reaction of hexanol with a sulfurizing agent, is significantly influenced by catalytic systems and the optimization of reaction parameters. Research into these aspects aims to enhance reaction efficiency, improve product purity, and ensure the economic viability of the synthesis.

Furthermore, specific catalysts have been developed to significantly increase the yield of O,O-dialkyldithiophosphoric acids. One notable example is the use of phosphonium (B103445) salts, such as tetrabutylphosphonium (B1682233) bromide, in the reaction between an alcohol and phosphorus pentasulfide. The presence of such a catalyst has been demonstrated to lead to a substantial increase in the yield of the desired dithiophosphoric acid, while simultaneously reducing the amount of unreacted phosphorus pentasulfide remaining in the final product. google.comgoogle.com

The optimization of reaction parameters is another critical aspect of the synthesis of this compound. Key parameters that are typically controlled include temperature, reaction time, and the molar ratio of reactants. The reaction is generally carried out at elevated temperatures to ensure a sufficient reaction rate.

The effect of a catalyst on the yield of long-chain O,O-dialkyldithiophosphoric acids is clearly illustrated in the following data, derived from the synthesis of O,O-di-n-octyldithiophosphoric acid, a close structural analog of this compound.

Table 1: Effect of Catalyst on the Synthesis of O,O-di-n-octyldithiophosphoric Acid

Parameter Without Catalyst With Tetrabutylphosphonium Bromide
Yield 86.9% 97.7%
Residual P₄S₁₀ 10.9% 0.4%

Data sourced from patent information, demonstrating a significant improvement in yield and reduction of unreacted phosphorus pentasulfide when a catalyst is employed. google.com

The data unequivocally shows that the introduction of a catalyst leads to a more efficient and complete reaction. This is crucial for industrial-scale production where high yields and purity are paramount. The reduction in residual phosphorus pentasulfide is also a significant advantage, as it simplifies the purification process of the final product.

Hydrolytic Stability and Degradation Kinetics of this compound

The stability of this compound in aqueous environments is governed by its rate of hydrolysis, which is influenced by the structure of the alkyl groups and leads to the formation of several degradation products.

Interactive Data Table: Comparison of Hydrolysis Rates for Various Dithiophosphates at 85 °C

CompoundAlkyl Group TypeRate of Hydrolysis (h⁻¹)Relative Rate
Dithiophosphate from n-butanolPrimaryLow (e.g., 6.9 × 10⁻⁴)1.00
Dithiophosphate from secondary alcoholSecondaryModerate1.78
Dithiophosphate from tert-butanol (B103910)TertiaryHigh (e.g., up to 14.1)13,800

Note: The table illustrates the significant impact of the alkyl group's structure on the rate of hydrolysis. The values are based on comparative studies of different dialkyldithiophosphates. nih.gov

The identity of the alkyl group in O,O-dialkyl hydrogen dithiophosphates plays a pivotal role in determining the rate of hydrolysis. nih.gov The stability of the intermediate carbocation formed during the cleavage of the carbon-oxygen bond of the thiophosphate ester is a key factor. jalopyjournal.com For instance, dithiophosphates derived from tertiary alcohols hydrolyze significantly faster than those from primary or secondary alcohols. nih.gov This is exemplified by the observation that a dithiophosphate synthesized from tert-butanol hydrolyzed 13,750 times faster than the one derived from n-butanol. nih.gov This substantial difference is attributed to the greater stability of the tertiary carbocation intermediate. nih.govjalopyjournal.com

In the context of this compound, the hexyl group is a primary alkyl group. Therefore, its rate of hydrolysis is expected to be at the slower end of the spectrum compared to branched-chain isomers. nih.govgoogle.com

The hydrolysis of this compound proceeds through a series of intermediates, ultimately leading to the formation of phosphoric acid. rsc.org A key byproduct of this degradation pathway is hydrogen sulfide (H₂S), which is released as the dithiophosphate breaks down in the presence of water. nih.govmdpi.com The stepwise degradation involves the formation of several phosphorus-containing intermediates.

The hydrolysis of the closely related zinc(II) bis(O,O-dialkyl dithiophosphates) provides a well-documented pathway that is analogous to the free acid. The identified intermediates in this process include:

O,O-dialkyl S-hydrogen dithiophosphate

Thiophosphoric acid

O-alkyl O,O-dihydrogen thiophosphate

O,O-dialkyl O-hydrogen thiophosphate

Alkyl dihydrogen phosphate (B84403) rsc.org

This cascade of reactions illustrates the progressive breakdown of the dithiophosphate molecule in an aqueous environment.

The hydrolytic stability of this compound can be compared to its metal complexes, such as zinc dialkyl dithiophosphates (ZDDPs). Interestingly, studies on ZDDPs have shown that the rates of hydrolysis are largely independent of the alkyl substituent present. rsc.org This is in contrast to the significant structure-dependency observed for the free dithiophosphoric acids. nih.govrsc.org The observed rate constants for the hydrolysis of various zinc(II) O,O-dialkyl dithiophosphates fall within a narrow range of (2.34–2.96) × 10⁻⁴ s⁻¹. rsc.org This lack of dependence on the alkyl group in the zinc complexes is suggested to be due to hydrophobic interactions that leave the central zinc atom exposed to attack by water, regardless of the size of the alkyl groups. rsc.org

From a stability perspective in aqueous media, primary alkyl ZDDPs are generally considered to have greater hydrolytic stability than their secondary alkyl counterparts. google.com

Oxidative Transformation Mechanisms in Diverse Environments

In addition to hydrolysis, this compound can undergo oxidative transformations, particularly through interactions with free radicals.

The antioxidant properties of related compounds like zinc dialkyldithiophosphates are attributed to their ability to interact with peroxy radicals and hydroperoxides. jalopyjournal.com This interaction is a key component of their function in inhibiting autoxidation, which is a process that proceeds via a free radical chain mechanism. jalopyjournal.comnih.gov The initial step in the antioxidant action of ZDDP involves an oxidative reaction with hydroperoxides. This leads to the formation of a dialkyldithiophosphoryl radical. jalopyjournal.com It is plausible that this compound undergoes similar free radical chain reactions in environments where autoxidation processes are occurring. The presence of substances prone to forming free radicals can initiate a cascade of reactions leading to the oxidative degradation of the dithiophosphate.

Role of Environmental Factors (e.g., Oxygen, Light, Temperature) in Oxidation

The oxidation of this compound is significantly influenced by environmental factors such as oxygen, light, and temperature. These factors can accelerate the degradation of the compound, altering its chemical structure and efficacy in various applications.

Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of dithiophosphates. The photo-oxidation process, for instance, is heavily dependent on the available oxygen concentration. Studies on other sulfur-containing compounds have shown that a higher oxygen pressure can lead to an increased rate of photoelectrochemical oxidation. researchgate.net This suggests that in environments with high oxygen availability, the oxidation of this compound is likely to be more rapid. The process generally involves the formation of various oxidized sulfur species.

Light: Light, particularly in the ultraviolet spectrum, can provide the energy needed to initiate and propagate oxidation reactions. For photosensitive materials, the intensity and wavelength of light can directly impact the rate of degradation. nih.gov In a process known as photo-oxidation, photosensitizers can be excited by light and react with oxygen to generate highly reactive singlet oxygen. nih.gov This species can then attack the dithiophosphate molecule, leading to its decomposition. The rate of photo-oxidation has been observed to have a linear relationship with light intensity. mdpi.com

Environmental FactorEffect on Oxidation RateUnderlying Mechanism
Oxygen IncreasesActs as a primary oxidizing agent. Higher concentration leads to more frequent oxidative reactions.
Light IncreasesProvides energy for photo-oxidation, can generate reactive oxygen species.
Temperature IncreasesProvides activation energy for oxidation reactions, increasing reaction kinetics.

Formation of Sulfur-Oxygen Exchange Products and Sulfate (B86663) By-products

The oxidation of this compound can lead to the formation of various sulfur-oxygen exchange products and ultimately sulfate by-products. This transformation involves the substitution of sulfur atoms with oxygen atoms within the dithiophosphate molecule.

The sulfur-oxygen exchange reaction is a known phenomenon in the chemistry of sulfur-containing compounds. researchgate.netrsc.org In the context of dithiophosphates, this process can be initiated by the presence of oxidizing agents and facilitated by environmental factors. The initial step often involves the oxidation of the sulfur atoms, which can lead to the formation of intermediate species with P-O-S linkages. These intermediates can be unstable and may undergo further reactions.

Prolonged oxidation can lead to the complete replacement of sulfur atoms with oxygen, resulting in the formation of phosphate analogues. Concurrently, the displaced sulfur can be oxidized to various sulfur oxides, which can then react with water or other species in the environment to form sulfuric acid and its salts (sulfates). The formation of these by-products can significantly alter the chemical properties of the system in which the dithiophosphate is present. For instance, in lubrication systems, the formation of corrosive sulfates is a concern.

The plausible pathway for the formation of these products can be summarized as follows:

Initial Oxidation: The dithiophosphate molecule is attacked by an oxidizing species, leading to the formation of a transient oxidized intermediate.

Sulfur-Oxygen Exchange: Oxygen atoms replace sulfur atoms in the phosphate backbone. This can occur in a stepwise manner.

Formation of Sulfate By-products: The displaced sulfur atoms are oxidized to sulfur oxides (SOx), which can then be converted to sulfates in the presence of water and metal ions.

Interfacial Phenomena and Adsorption Mechanism Studies

Chemisorption onto Mineral Surfaces at Varying Conditions

This compound is known to exhibit strong adsorption onto various mineral surfaces, a phenomenon that is central to its application in fields such as mineral flotation. The primary mechanism of this adsorption is chemisorption, which involves the formation of chemical bonds between the dithiophosphate molecule and the mineral surface.

The adsorption process is influenced by a variety of factors, including the pH of the solution, the concentration of the dithiophosphate, and the nature of the mineral surface. For instance, in the flotation of copper sulfide minerals, dithiophosphates act as collectors by selectively adsorbing onto the mineral surface and rendering it hydrophobic. mdpi.com

Studies on similar dithiophosphates have shown that the adsorption on sulfide minerals is a chemical reaction where the sulfur atoms in the P=S and P-S- groups participate in the bonding with metal ions on the mineral surface. mdpi.comresearchgate.net For example, on chalcopyrite surfaces, S-allyl-O, O′-dibutyl phosphorodithioate (B1214789) has been shown to form P–S–Cu bonds, indicating chemisorption. mdpi.com

The effect of varying conditions on chemisorption can be summarized as follows:

pH: The pH of the aqueous phase can affect both the surface charge of the mineral and the speciation of the dithiophosphate. This, in turn, influences the electrostatic interactions and the chemical reactivity at the interface.

Concentration: The extent of adsorption is generally proportional to the concentration of the dithiophosphate in the solution up to a certain point, where the surface may become saturated.

Mineral Type: The chemical composition and crystal structure of the mineral surface play a crucial role in determining the strength and selectivity of the chemisorption. Dithiophosphates often show a strong affinity for sulfide minerals containing copper, lead, and zinc.

ConditionInfluence on ChemisorptionRationale
pH SignificantAffects mineral surface charge and dithiophosphate speciation.
Concentration DirectHigher concentration generally leads to greater surface coverage.
Mineral Type HighDetermines the availability and nature of active sites for chemical bonding.

Synergistic Interactions with Co-existing Chemical Species at Interfaces

In many practical applications, this compound is used in conjunction with other chemical species. These co-existing species can interact synergistically at interfaces, leading to enhanced performance.

For example, in lubricating oils, dithiophosphates are often part of a complex additive package. The interaction between different additives can lead to improved tribological properties. A study on a dialkyl dithiophosphoric acid acrylate (B77674) showed synergistic effects when combined with molybdenum dithiocarbamate (B8719985) (MoDTC) in gear oil. mdpi.com The combination of these additives resulted in a greater reduction in friction and wear than when either additive was used alone. mdpi.com This synergy is attributed to the formation of a composite lubricating film on the metal surface. mdpi.com

Similarly, in mineral flotation, the presence of other reagents, such as activators or depressants, can significantly influence the adsorption of dithiophosphate collectors. Activators can modify the mineral surface to promote dithiophosphate adsorption, while depressants can prevent adsorption on certain minerals, thereby improving selectivity.

Formation of Physical Adsorption Layers

While chemisorption is the dominant adsorption mechanism for dithiophosphates on many surfaces, the formation of physical adsorption layers can also occur, particularly at higher concentrations. Physical adsorption, or physisorption, involves weaker van der Waals forces and does not entail the formation of chemical bonds.

After the initial formation of a chemisorbed monolayer, subsequent layers of dithiophosphate molecules may adsorb onto this primary layer through weaker intermolecular forces. The hydrophobic alkyl chains of the dithiophosphate molecules can play a role in the formation of these multilayers.

Mechanistic Research in Tribological Systems

In tribological systems, such as in internal combustion engines and industrial machinery, this compound and its derivatives play a crucial role as antiwear additives. The mechanism of their action involves the formation of a protective tribofilm on rubbing surfaces.

This tribofilm is a thin, durable layer that forms as a result of a tribochemical reaction between the dithiophosphate and the metal surface under conditions of high temperature and pressure generated at the points of contact. The film prevents direct metal-to-metal contact, thereby reducing friction and wear. nih.gov

Research on zinc dialkyl dithiophosphates (ZDDPs), which are closely related to the hydrogen dithiophosphates, has provided significant insights into this mechanism. The tribofilm is typically composed of a complex mixture of phosphates, sulfides, and oxides. EDX analysis of wear scars has shown that these films are rich in phosphorus and sulfur. uni-hamburg.de

The formation and properties of the tribofilm are influenced by several factors:

Load and Temperature: Higher loads and temperatures at the asperity contacts accelerate the tribochemical reactions leading to film formation.

Additive Concentration: The concentration of the dithiophosphate in the lubricant affects the rate of film growth and its thickness. nih.gov

Surface Metallurgy: The composition of the metal surfaces influences the chemical nature of the tribofilm.

The general mechanism can be described in the following steps:

Adsorption: The dithiophosphate molecules adsorb onto the metal surface.

Decomposition: Under the high temperatures and pressures of tribological contacts, the dithiophosphate molecules decompose.

Tribochemical Reaction: The decomposition products react with the metal surface to form a glassy phosphate-based film that incorporates sulfur and metal ions.

Film Renewal: The tribofilm is continuously worn away and replenished during operation, maintaining a protective layer.

Formation Dynamics and Compositional Evolution of Tribofilms

The formation of a protective tribofilm is a critical aspect of the anti-wear properties of O,O-dialkyl hydrogen dithiophosphates. While specific studies on this compound are limited, research on related dialkyl dithiophosphates (DDPs) provides significant insights into these processes. The formation of a tribofilm is a dynamic process involving the creation, removal, and replenishment of a surface layer. scispace.com

The initial stages of tribofilm formation involve the decomposition of the dithiophosphate additive. For DDPs, this leads to the formation of a tribofilm predominantly composed of iron polyphosphate, typically with short chains, along with a smaller amount of sulphur compounds. whiterose.ac.uk In contrast, the well-studied zinc dialkyl dithiophosphate (ZDDP) tribofilms consist of zinc (thio)phosphate of varying chain lengths. whiterose.ac.uk

The evolution of the tribofilm's thickness is a key parameter in understanding its protective capabilities. Studies on DDP additives show a rapid initial formation of a thin film, which then grows over time with continued rubbing. For instance, a neutral DDP was observed to form a tribofilm of approximately 33 nm, while an acidic DDP formed a much thinner film of less than 7 nm, yet both provided superior anti-wear protection compared to ZDDP. whiterose.ac.uk The thickness of these films can fluctuate during operation, indicating a dynamic equilibrium between formation and removal processes. scispace.comwhiterose.ac.uk

The composition of the tribofilm also evolves during its operational life. For ZDDP-derived tribofilms, it has been observed that long-chain polyphosphates are associated with low-wear scenarios, while short-chain polyphosphates are found in areas with more severe wear. tandfonline.com This suggests that the chemical structure of the polyphosphate glass within the tribofilm plays a crucial role in its anti-wear performance. tandfonline.comresearchgate.net The tribofilm formed by DDPs is believed to contain iron polyphosphate and iron sulfide. whiterose.ac.uk

Table 1: Illustrative Evolution of Tribofilm Thickness for a Dialkyl Dithiophosphate (DDP) Additive This table is based on generalized data for DDPs and serves as an illustrative example.

Rubbing Time (minutes)Average Tribofilm Thickness (nm)
108
2015
4025
6033

Understanding Tribocorrosive Mechanisms and Surface Interactions

The interaction of this compound and related compounds with metal surfaces under tribological conditions involves complex tribocorrosive mechanisms. The acidic nature of these compounds can contribute to chemical reactions with the metallic surfaces and their native oxide layers.

One proposed mechanism suggests that the metal oxides present on the contacting surfaces can react rapidly with sulfur from the decomposition of the dithiophosphate to form iron sulphate. whiterose.ac.uk This reaction is considered a part of the decomposition pathway for both neutral and acidic DDP additives. whiterose.ac.uk Another key sulfur species found in the tribofilm is iron sulfide, which is thought to form initially on the metal surface. whiterose.ac.uk This initial sulfide layer is believed to prevent direct metal-to-metal contact and adhesion.

The interaction is not limited to the formation of sulfur compounds. The phosphorus component of the molecule plays a central role in forming the protective polyphosphate layer. The process is thermally driven and significantly influenced by the stresses experienced in the contact zone. rsc.org Both compressive and shear stresses can drive the mechanochemical reactions that lead to tribofilm growth. rsc.org

Adsorption: The dithiophosphate molecules adsorb onto the metal surface.

Decomposition: Under the influence of heat and mechanical stress, the molecules decompose.

Reaction with Surface Oxides: The decomposition products, particularly sulfur species, react with the iron oxide layer to form sulfates and sulfides. whiterose.ac.uk

Formation of Polyphosphate Film: The phosphate moieties polymerize to form a glassy iron polyphosphate layer that provides the primary anti-wear protection. whiterose.ac.uk

These processes are dynamic and interdependent, with the composition and properties of the resulting tribofilm being highly sensitive to the operating conditions.

Single Electron Transfer (SET) and Radical-Mediated Reaction Pathways

Recent research has indicated that the chemical reactivity of dithiophosphoric acids can involve single electron transfer (SET) processes, leading to the formation of radical intermediates. The low redox potential of dithiophosphates makes them susceptible to oxidation, initiating these radical-mediated reaction pathways. rsc.orgresearchgate.net

In certain reactions, the dithiophosphate anion can undergo a single electron transfer to a suitable acceptor. rsc.org This process generates a dithiophosphoryl radical, which can then participate in a variety of subsequent reactions. The involvement of radicals in the reaction mechanisms is often inferred from the influence of radical traps, which can significantly alter the reaction products and yields. rsc.orgresearchgate.net

One proposed mechanism involving SET is the reaction of O-thioacylhydroxylamines with dithiophosphoric acids. In this pathway, it is suggested that a single electron transfer occurs from the dithiophosphate anion to the protonated form of the O-thioacylhydroxylamine. rsc.org This transfer results in the formation of an amine and an acylsulfenyl radical. The subsequent steps of the reaction are then mediated by these radical species. rsc.org

The formation of phosphoranyl radicals is another key aspect of the radical chemistry of organophosphorus compounds. nih.gov These radicals can be formed through the addition of an alkyl radical to a P(III) species. nih.gov The stability and subsequent reaction pathways of these phosphoranyl radicals are influenced by the substituents on the phosphorus atom.

While the direct study of SET and radical pathways for this compound is not extensively documented, the established reactivity of related dithiophosphoric acids strongly suggests that these mechanisms are plausible and likely play a role in its chemical transformations, particularly under conditions that favor oxidation or involve interaction with other reactive species. rsc.orgresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of organophosphorus compounds like this compound. It provides detailed information about the molecular structure, connectivity, and chemical environment of various nuclei, including phosphorus-31, proton, and carbon-13.

Phosphorus-31 (³¹P) NMR spectroscopy is exceptionally well-suited for studying organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. huji.ac.il This technique is particularly powerful for monitoring the degradation of dialkyl dithiophosphates and identifying the resulting products and intermediates. rsc.org

Research on related metal dialkyl dithiophosphates demonstrates that ³¹P NMR can effectively track hydrolytic breakdown. rsc.org The hydrolysis of the dithiophosphate moiety leads to the formation of various intermediate and final products, each with a distinct chemical shift in the ³¹P NMR spectrum. For instance, studies on the hydrolysis of zinc(II) bis(O,O-dialkyl dithiophosphates) have identified degradation products such as thiophosphoric acid and phosphoric acid. rsc.org The kinetics of this degradation can be followed by monitoring the disappearance of the parent compound's signal and the appearance of new signals corresponding to the degradation products over time. rsc.org The rate of hydrolytic breakdown has been shown to decrease as the size of the alkyl group increases, a factor attributed to the diffusion of the molecule across the solvent-water interface. rsc.org

Table 1: Typical ³¹P NMR Chemical Shifts for Dithiophosphate and its Degradation Products Note: Chemical shifts are relative and can vary based on solvent and specific molecular structure.

Compound Type Typical ³¹P Chemical Shift Range (ppm)
Dialkyl Dithiophosphoric Acid +85 to +100
Thiophosphoric Acid +40 to +60
Phosphoric Acid 0 to +10

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to elucidate the precise molecular structure of this compound by providing information about the hexyl alkyl chains.

¹³C NMR Spectroscopy: This technique provides direct information about the carbon skeleton of the molecule. bhu.ac.in In dialkyldithiophosphates, the chemical shifts of the carbon atoms in the alkyl groups are influenced by their proximity to the electronegative oxygen and the phosphorus atoms. nii.ac.jp The carbon atom directly bonded to the oxygen (α-carbon) and the adjacent carbon (β-carbon) exhibit characteristic chemical shifts. A key feature is the coupling between the ¹³C nuclei and the ³¹P nucleus, which causes the signals for the α- and β-carbons to appear as doublets. nii.ac.jp This P-C coupling is invaluable for confirming the structure.

¹H NMR Spectroscopy: This technique provides information on the number and type of hydrogen atoms in the molecule. For the dihexyl derivative, the ¹H NMR spectrum would show distinct signals for the protons on each carbon of the hexyl chain. The chemical shift, integration (signal area), and multiplicity (splitting pattern) of these signals help to confirm the structure of the alkyl groups. youtube.comnih.gov Protons on the carbon attached to the oxygen atom (-O-CH₂-) would be the most downfield-shifted within the alkyl chain due to the oxygen's deshielding effect.

Table 2: Expected NMR Data for the Hexyl Group in this compound

Position in Hexyl Chain Technique Expected Chemical Shift (ppm) Expected Multiplicity Key Feature
α-carbon (-CH₂-O-P) ¹³C NMR 65 - 75 Doublet Coupling with ³¹P nucleus nii.ac.jp
β-carbon (-CH₂-CH₂-O-) ¹³C NMR 20 - 50 Doublet Coupling with ³¹P nucleus nii.ac.jp
Other carbons ¹³C NMR 10 - 40 Singlet
α-protons (-CH₂-O-P) ¹H NMR ~4.0 Multiplet Deshielded by oxygen
Other protons ¹H NMR ~0.8 - 1.7 Multiplets/Triplet Overlapping signals typical of alkyl chains

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating this compound from complex matrices, assessing its purity, and performing quantitative analysis. Both high-performance liquid chromatography and gas chromatography are widely employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and analysis of non-volatile or thermally labile compounds like dialkyldithiophosphates. researchgate.net Reversed-phase HPLC is particularly effective for these compounds. sielc.comjst.go.jp In this mode, a nonpolar stationary phase (like C18) is used with a more polar mobile phase, typically a mixture of acetonitrile (B52724) and water. sielc.comjst.go.jpsielc.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By employing a gradient elution, where the composition of the mobile phase is changed over time (e.g., increasing the acetonitrile concentration), a satisfactory separation of various dialkyldithiophosphates and their potential impurities can be achieved. jst.go.jp Detection is commonly performed using an ultraviolet (UV) spectrophotometer. jst.go.jp This HPLC technique is highly useful for purity profiling and quality control of commercial dithiophosphate products. jst.go.jp

Table 3: Typical HPLC Parameters for Dialkyldithiophosphate Analysis

Parameter Typical Condition Reference
Column Reversed-phase C18 jst.go.jp
Mobile Phase Acetonitrile/Water mixture (gradient) sielc.comjst.go.jp
Additives Acetic acid or sodium acetate jst.go.jp
Flow Rate 1.0 mL/min jst.go.jp
Detector UV Spectrophotometer (e.g., 254 nm) jst.go.jp

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. news-medical.net Since this compound and its metabolites are not sufficiently volatile for direct GC analysis, a derivatization step is required. nih.govnih.gov This typically involves converting the acidic compound into a more volatile ester, for example, by reacting it with a derivatizing agent like pentafluorobenzyl bromide. nih.govresearchgate.net

For quantitative analysis, GC is often coupled with a Flame Photometric Detector (FPD). The FPD is highly sensitive and selective for phosphorus- and sulfur-containing compounds. news-medical.netnih.gov When the column effluent is burned in a hydrogen-rich flame, phosphorus compounds emit light at a characteristic wavelength (around 526 nm), allowing for their selective detection with high sensitivity. news-medical.netscholaris.ca This makes GC-FPD an excellent method for the quantitative analysis of dithiophosphates and their metabolites in various samples. nih.govnih.gov

Table 4: General GC-FPD Method for Dialkylphosphate Analysis

Step Description Purpose
1. Extraction Isolation of the analyte from the sample matrix. Sample cleanup and concentration.
2. Derivatization Reaction with an agent (e.g., PFBBr) to form a volatile ester. nih.gov To make the analyte suitable for GC analysis. nih.gov
3. GC Separation Separation of the derivatized analyte on a capillary column. Isolate the target compound from other components.
4. FPD Detection Selective detection of the phosphorus-containing compound. nih.gov Provides high sensitivity and selectivity for quantification. scholaris.ca

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of this compound and offers structural details through the analysis of its fragmentation patterns. nih.gov

When the compound is introduced into the mass spectrometer and ionized (e.g., by electron impact), the resulting molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is unique to the molecule's structure. For organophosphorus compounds, fragmentation pathways often involve the cleavage of the P-O, P-S, and O-C bonds, as well as McLafferty rearrangements in the alkyl chains. mdpi.com Analysis of these fragments allows for the confirmation of the compound's identity and the elucidation of its structure. For instance, the fragmentation of related dialkyldithiophosphate derivatives has been studied to characterize the alkyl chains and identify isomeric structures. researchgate.net

Table 5: Predicted Key Fragment Ions for this compound in MS Fragmentation is dependent on ionization technique and energy.

Ion Description Potential m/z
[M+H]⁺ (Molecular Ion + Proton) 295
Loss of one hexyl group 209
Loss of one hexyloxy group 193
Dithiophosphoric acid core [H₃PS₂O₂]⁺ 158
Loss of both hexyl groups 123

Advanced Spectroscopic and Analytical Methodologies for Characterization of this compound

The comprehensive characterization of this compound relies on a suite of advanced spectroscopic and analytical techniques. These methodologies provide detailed insights into its molecular structure, functional groups, bonding characteristics, and interfacial chemistry. This article focuses on the application of mass spectrometry, vibrational spectroscopy, and surface analytical techniques for the in-depth analysis of this compound.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetics of O,O-Dihexyl hydrogen dithiophosphate (B1263838). DFT provides a favorable balance between computational cost and accuracy, making it a widely used method for studying molecular systems of this size.

DFT calculations are pivotal in mapping out the potential energy surfaces of chemical reactions involving O,O-Dihexyl hydrogen dithiophosphate. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating reaction mechanisms. For instance, DFT can be employed to study the decomposition pathways of dialkyldithiophosphoric acids, which is crucial for understanding their role as lubricant additives. While specific studies on the dihexyl derivative are not abundant, research on related dialkyl dithiophosphates has shown that DFT can model thermal decomposition and oxidation reactions, providing insights into the formation of protective films on metal surfaces. These calculations can reveal how the long hexyl chains might influence the stability and reactivity of the molecule compared to shorter-chain analogues.

Illustrative Example of DFT-Calculated Activation Energies for a Hypothetical Decomposition Pathway:

Reaction Step Transition State Activation Energy (kJ/mol)
Initial P-S Bond Cleavage TS1 120
O-H Bond Dissociation TS2 150
Alkyl Chain Fragmentation TS3 200

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations.

The electronic properties of this compound, such as charge distribution, molecular orbitals, and bond orders, can be thoroughly analyzed using DFT. This information is key to understanding the molecule's reactivity, polarity, and interaction with other species. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack. The bonding character between phosphorus, sulfur, oxygen, and the hexyl groups can be quantified, helping to explain the compound's stability and spectroscopic features. Such analyses for related dithiophosphates have provided a fundamental understanding of their chemical behavior.

Illustrative Example of Calculated Mulliken Atomic Charges:

Atom Atomic Charge (e)
P +0.85
S (thiol) -0.25
S (thione) -0.30
O -0.60
H (hydroxyl) +0.45

Note: The data in this table is for illustrative purposes to show the output of electronic structure calculations.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, making them ideal for investigating the intermolecular interactions of this compound. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

This approach is particularly useful for understanding how this compound molecules interact with each other and with other components in a mixture, such as lubricant base oils or metal surfaces. By simulating these interactions, researchers can gain insights into properties like viscosity, diffusion, and the formation of molecular aggregates. For example, MD simulations can model the adsorption of this compound onto an iron surface, which is the initial step in the formation of a protective anti-wear film. The simulations can reveal the preferred orientation of the molecules on the surface and the nature of the intermolecular forces involved, such as van der Waals and electrostatic interactions.

Multiscale Modeling Strategies (e.g., Coarse-Grained Simulations)

While all-atom MD simulations provide detailed insights, they can be computationally expensive for large systems or long timescales. Multiscale modeling strategies, such as coarse-graining, address this limitation by representing groups of atoms as single interaction sites. This simplification allows for the simulation of larger systems and longer processes that are relevant to the practical applications of this compound.

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and magnetic shielding tensors, these methods can provide theoretical spectra that aid in the interpretation of experimental data. For this compound, DFT calculations can predict the characteristic vibrational modes associated with the P=S, P-S, P-O, and C-H bonds.

Furthermore, the flexible nature of the two hexyl chains means that this compound can exist in numerous conformations. Computational conformational analysis can identify the low-energy conformers that are most likely to be present at a given temperature. Understanding the conformational landscape is important as different conformers may exhibit different reactivities and interaction profiles.

Illustrative Example of Predicted Vibrational Frequencies:

Vibrational Mode Predicted Wavenumber (cm⁻¹)
P=S stretch 650-700
P-O-C stretch 950-1050
S-H stretch 2550-2600
C-H stretch (hexyl) 2850-2960

Note: This table provides an illustrative example of the kind of spectroscopic data that can be predicted computationally.

Theoretical Descriptors and Structure-Reactivity Correlations

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models rely on theoretical descriptors calculated from the molecular structure to predict various physical, chemical, and biological properties. For this compound, a wide range of descriptors can be computed, including constitutional, topological, geometrical, and quantum-chemical parameters.

These descriptors can be used to build correlative models that predict properties such as boiling point, solubility, and antioxidant activity. By establishing a relationship between the molecular structure and a particular property, these models can be used to screen new dithiophosphate derivatives with desired characteristics without the need for extensive experimental synthesis and testing. For instance, descriptors related to the size and shape of the hexyl groups can be correlated with the compound's performance as a lubricant additive, allowing for the computational design of more effective molecules.

Coordination Chemistry and Metal Complexation Dynamics

Ligand Properties of O,O-Dihexyl Hydrogen Dithiophosphate (B1263838)

O,O-Dihexyl hydrogen dithiophosphate, a member of the dialkyldithiophosphoric acid family, exhibits distinct ligand properties that dictate its interaction with metal ions. These properties are fundamentally derived from the characteristics of its donor atoms and its structural flexibility.

Donor Atom Characteristics and Flexibility (Sulfur, Oxygen, Phosphorus)

The coordinating ability of this compound is primarily attributed to the soft nature of the sulfur donor atoms. In the context of Hard and Soft Acid-Base (HSAB) theory, dithiophosphates are classified as soft ligands, which accounts for their strong affinity for soft or borderline metal ions. wikipedia.org The two sulfur atoms are the principal coordination sites, readily forming bonds with a variety of metal centers.

A key feature of the dithiophosphate ligand is its flexibility, which arises from the P-S and P-O bonds. This allows the ligand to adopt various coordination modes to accommodate the geometric preferences of different metal ions. The PS2− moiety is known to coordinate in monodentate, bidentate (with either symmetric or asymmetric bonding), and polydentate modes. researchgate.net

Chelation Modes and Ligand Denticity in Metal Complexes

In the majority of its metal complexes, this compound acts as a bidentate ligand, coordinating to a single metal center through both sulfur atoms. This results in the formation of a stable four-membered chelate ring. researchgate.net This bidentate chelation is a dominant feature of dithiophosphate coordination chemistry and is a significant contributor to the stability of the resulting complexes.

While bidentate chelation is most common, other coordination modes are possible. For instance, the ligand can act as a bridging ligand, where each sulfur atom coordinates to a different metal center, leading to the formation of polynuclear complexes. The specific chelation mode and ligand denticity are influenced by several factors, including the nature of the metal ion, the steric bulk of the alkyl groups on the phosphate (B84403), and the reaction conditions.

Complex Formation with Diverse Metal Centers

This compound forms stable complexes with a wide range of metal ions, particularly those from the transition series. The nature of the metal center significantly influences the structure, stability, and reactivity of the resulting complex.

Coordination Chemistry with Transition Metals (e.g., Zinc, Nickel, Cadmium, Cobalt, Copper)

The coordination chemistry of dialkyldithiophosphates with transition metals has been extensively studied. Zinc dialkyldithiophosphates (ZDDPs) are perhaps the most well-known, widely used as antiwear additives in lubricating oils. wikipedia.org In these complexes, the zinc ion is typically tetrahedrally coordinated by two bidentate dithiophosphate ligands. rsc.org

Nickel(II) complexes of dithiophosphates often exhibit a square planar geometry, with the nickel atom coordinated to two bidentate ligands. researchgate.net This arrangement is characteristic of d⁸ metal ions with strong field ligands.

Cadmium(II), like zinc(II), typically forms tetrahedral complexes with dithiophosphate ligands. rsc.org However, due to its larger ionic radius, cadmium can also accommodate higher coordination numbers. The structures of cadmium dithiophosphate complexes can be influenced by the nature of the alkyl substituents on the ligand. ias.ac.in

Cobalt(II) and Cobalt(III) also form complexes with dithiocarbamates, which are structurally related to dithiophosphates, suggesting similar coordination behavior. These complexes can adopt various geometries depending on the oxidation state and coordination number of the cobalt ion. eurjchem.com

Copper(II) complexes with dithiophosphates are also well-documented. The coordination geometry around the copper ion can vary, but square planar and distorted tetrahedral arrangements are common.

The following table summarizes the typical coordination geometries of some transition metal complexes with dialkyldithiophosphate ligands.

Metal IonTypical Coordination Geometry
Zinc(II)Tetrahedral
Nickel(II)Square Planar
Cadmium(II)Tetrahedral
Cobalt(II/III)Varies (e.g., Tetrahedral, Octahedral)
Copper(II)Square Planar / Distorted Tetrahedral

Impact of Metal-Sulfur Bond Strengths on Complex Stability

The stability of metal-dithiophosphate complexes is directly related to the strength of the metal-sulfur (M-S) bonds. Generally, stronger M-S bonds lead to more stable complexes. The strength of these bonds is influenced by several factors, including the nature of the metal ion (its size, charge, and electronegativity) and the electronic properties of the dithiophosphate ligand.

For instance, computational studies on zinc dialkyldithiophosphates have shown that Zn-O bonds are stronger than Zn-S bonds. nih.gov This has implications for the stability and degradation pathways of these complexes. The high covalency of M-S bonds and the redox activity of sulfur can lead to complex electronic structures and reactivity. nih.gov The stability of these complexes is a critical factor in their various applications.

Structure-Coordination Relationship Studies

The relationship between the structure of the this compound ligand and its coordination behavior is a key area of research. The steric and electronic properties of the hexyl groups can influence the coordination geometry and the stability of the resulting metal complexes.

For example, the bulky hexyl groups can create steric hindrance that may favor certain coordination geometries over others. This can also affect the packing of the complexes in the solid state. Studies on related cadmium dithiocarbamate (B8719985) complexes, which also feature sulfur donor atoms, have shown that the nature of the alkyl substituents can influence the solid-state structure, leading to either oligomeric or polymeric arrangements. researchgate.net

X-ray crystallography has been a fundamental tool in elucidating the structures of these complexes. For instance, single-crystal X-ray diffraction analyses of dinuclear zinc(II) and cadmium(II) dithiophosphate complexes have provided detailed insights into their coordination environments, revealing distorted tetrahedral geometries and the formation of eight-membered rings. rsc.org Such studies are crucial for understanding how the ligand's structure dictates the final architecture of the metal complex. The geometry and coordination number of these metal complexes are primarily influenced by the sterics of the ligand, and even minor changes can significantly alter these properties. researchgate.net

Influence of Alkyl Chain Length and Branching on Metal Coordination

The length and structure of the alkyl chains in dialkyldithiophosphate ligands are critical in determining the properties of their metal complexes. The hexyl chains in O,O-dihexyl dithiophosphate impart specific characteristics compared to ligands with shorter or more branched alkyl groups.

Solubility: Longer alkyl chains, such as hexyl, increase the lipophilicity of the metal complex, enhancing its solubility in nonpolar organic solvents and oils. wikipedia.org In contrast, complexes with shorter chains (e.g., ethyl) are comparatively less soluble in hydrocarbons. Branched alkyl chains are known to further increase solubility in organic media. wikipedia.org

Aggregation: Zinc dialkyldithiophosphates, including the dihexyl derivative, are known to exist as dimeric, oligomeric, or polymeric structures in the solid state and in non-coordinating solvents. wikipedia.org The long hexyl chains can influence the stability and nature of these aggregates through intermolecular forces.

PropertyInfluence of Short Alkyl Chains (e.g., Ethyl)Influence of Long Alkyl Chains (e.g., Hexyl)
Solubility in Nonpolar Solvents LowerHigher wikipedia.org
Solid-State Structure Often less organized, may be liquid-like nih.govMore organized and crystalline due to van der Waals forces nih.gov
Aggregation Forms aggregatesForms stable aggregates, influenced by chain interactions wikipedia.org

Steric and Electronic Effects of Ligand Substituents on Complex Stability

The stability and geometry of metal complexes of O,O-dihexyl dithiophosphate are governed by a balance of steric and electronic effects originating from the hexyloxy substituents. nih.gov

Electronic Effects: The two hexyloxy groups attached to the phosphorus atom exert a strong inductive electron-withdrawing effect. This effect modulates the electron density on the phosphorus and sulfur atoms, influencing the ligand's donor strength and the covalency of the metal-sulfur (M-S) bond. The electronic nature of the substituents is a key factor in the stability and redox properties of the resulting complexes. researchgate.netnih.gov

Steric Effects: The hexyl groups are sterically demanding. This steric bulk around the coordination sphere can significantly influence the geometry of the metal complex, often favoring lower coordination numbers. chemrxiv.org For instance, the bulkiness of the ligands can promote the formation of four-coordinate tetrahedral or square planar complexes and hinder the approach of additional ligands that would lead to five- or six-coordinate geometries. This steric hindrance is a primary determinant of the final structural arrangement. nih.gov

EffectDescription for O,O-Dihexyl Dithiophosphate LigandConsequence for Metal Complex
Electronic Inductive electron withdrawal by the two -OC₆H₁₃ groups.Modulates M-S bond strength and redox potentials. researchgate.net
Steric Significant bulk from the two C₆H₁₃ chains.Favors lower coordination numbers (e.g., 4-coordinate); influences complex geometry and stability. chemrxiv.org

Electronic and Magnetic Properties of Metal-Dithiophosphate Complexes

The interaction between the dithiophosphate ligand and the metal center's d-orbitals gives rise to distinct electronic and magnetic properties, which can be probed using various spectroscopic and electrochemical techniques.

Ligand Field Transitions and Spectroscopic Signatures

The electronic absorption spectra of transition metal-dihexyl dithiophosphate complexes provide valuable information about their geometric and electronic structures. diva-portal.org The spectra are typically characterized by two main types of electronic transitions: d-d transitions and charge-transfer transitions. libretexts.org

d-d Transitions: For complexes with partially filled d-orbitals (e.g., Ni(II), Cu(II)), weak absorption bands are observed in the visible or near-infrared region. These bands correspond to the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. libretexts.org These transitions are formally Laporte-forbidden, which accounts for their low intensity. youtube.com For a square planar Ni(II) complex with a NiS₄ chromophore, these bands are assignable to specific transitions within the d-orbital manifold. researchgate.net

Charge-Transfer Transitions: Intense absorption bands are typically observed in the ultraviolet region of the spectrum. These are attributed to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a sulfur-based ligand orbital to a vacant or partially filled metal d-orbital. libretexts.org These transitions are Laporte-allowed and thus have much higher intensities than d-d bands.

Transition TypeSpectral RegionIntensityOrigin
d-d Transition Visible / Near-IRLow (Weak)Excitation of an electron between metal d-orbitals. libretexts.org
Charge Transfer (LMCT) Ultraviolet (UV)High (Strong)Excitation of an electron from a ligand orbital to a metal orbital. libretexts.org

Redox Behavior and Electrochemical Properties of Complexes

Metal complexes of O,O-dihexyl dithiophosphate are electrochemically active, and their redox properties can be investigated using techniques like cyclic voltammetry. sathyabama.ac.in The electrochemical behavior reveals information about the stability of different metal oxidation states and whether the electron transfer processes are centered on the metal or the ligand.

For many first-row transition metal dithiophosphate complexes, the redox processes are typically metal-centered, corresponding to couples such as M(II)/M(III) or M(II)/M(I). analis.com.my The potential at which these redox events occur is sensitive to the nature of the ligand. The electron-donating character of the dialkyldithiophosphate ligand influences the electron density at the metal center, thereby shifting the redox potentials. nih.govcore.ac.uk Generally, dithiophosphate ligands stabilize higher oxidation states of metals. bohrium.com The reversibility of the redox waves provides insight into the stability of the oxidized or reduced species. analis.com.my

Influence of Metal-Ligand Bite Angle on Orbital Interactions

The bite angle is the ligand-metal-ligand angle within a chelate ring, which for this ligand is the S-M-S angle. wikipedia.org In complexes of O,O-dihexyl dithiophosphate, the ligand forms a rigid four-membered M-S-P-S ring. This structural constraint forces the S-M-S bite angle to be acute, typically much smaller than the ideal 90° of an unstrained square planar or octahedral geometry. cmu.edu

This constrained bite angle has a profound effect on the splitting of the metal d-orbitals. In a square planar d⁸ complex, such as those formed with Ni(II), the d-orbital energy levels are highly sensitive to this angle. An acute bite angle alters the overlap between the metal d-orbitals and the ligand orbitals, significantly impacting their relative energies. libretexts.orgdacollege.org Specifically, it can change the energy ordering and the gap between the d-orbitals, which in turn influences the electronic spectrum and the magnetic properties of the complex. youtube.com This geometric constraint is a key feature of dithiophosphate ligands and is fundamental to understanding the electronic structure of their complexes. wikipedia.org

Hydrogen Bonding and Supramolecular Interactions in Metal Dithiophosphate Systems

While the primary structure of metal-dihexyl dithiophosphate complexes is defined by covalent M-S coordination bonds, their extended solid-state structures are often directed by weaker, non-covalent interactions. nih.gov These supramolecular interactions, including hydrogen bonding and van der Waals forces, are crucial for understanding the crystal packing and material properties.

The oxygen atoms within the P-O-C linkages of the O,O-dihexyl dithiophosphate ligand can act as hydrogen bond acceptors. In the presence of protic solvents (like water) or co-ligands with N-H or O-H groups, these oxygen atoms can participate in hydrogen bonding. nih.gov Such interactions can link individual complex units together, forming one-, two-, or three-dimensional networks. researchgate.net

Applications in Advanced Materials and Chemical Processes Research Focus

Extractive Metallurgy and Selective Metal Recovery

In the field of hydrometallurgy, dialkyl dithiophosphoric acids, including the dihexyl variant, function as effective solvent extraction reagents for the recovery of heavy metals from aqueous solutions. Their performance is rooted in their ability to form stable complexes with specific metal ions, facilitating their separation from process streams.

The selective extraction capability of O,O-Dihexyl hydrogen dithiophosphate (B1263838) is largely explained by Pearson's Hard and Soft Acids and Bases (HSAB) theory. The dithiophosphate molecule contains sulfur atoms, which are considered "soft" bases. These soft bases show a strong affinity for "soft" acid metal ions. Heavy metals such as cadmium and mercury are classified as soft Lewis acids. mdpi.com

This principle allows for high selectivity. For instance, research on similar compounds like sodium diethyl dithiophosphate has demonstrated a cadmium extraction yield of 93.1%, highlighting the suitability of the dithiophosphate group for targeting soft metals. mdpi.com The strong coordination between the sulfur donor atoms and the soft metal ion results in the formation of a stable metal-extractant complex that is soluble in an organic phase, allowing it to be separated from the aqueous solution containing other, "harder" metal ions like iron. mdpi.com Patents have shown that dithiophosphates can be used with adsorption agents to extract up to 98% of heavy metals like cadmium and mercury from phosphoric acid. mdpi.com

The efficiency and selectivity of metal extraction can be tailored by modifying the molecular structure of the dithiophosphate extractant. The nature of the alkyl groups (the "hexyl" groups in this case) plays a significant role in the compound's performance.

Key structural factors influencing performance include:

Alkyl Chain Length: Longer alkyl chains generally increase the molecule's solubility in the organic solvents used in extraction processes, which can improve extraction efficiency.

Chain Branching: The degree of branching in the alkyl groups affects the steric hindrance around the coordinating sulfur atoms. Increased branching near the acidic group can sometimes lead to a decrease in the extraction yield by impeding the formation of the metal-extractant complex. mdpi.com

By systematically modifying these structural parameters, researchers can design extractants with optimized properties for specific separation tasks, balancing extraction power with selectivity for the target metal.

Table 1: Influence of Extractant Family on Cadmium Extraction

Extractant Family Representative Compound Example Cadmium Extraction Yield (%) Reference
Dithiophosphate Sodium diethyl dithiophosphate 93.1% mdpi.com

O,O-Dihexyl hydrogen dithiophosphate and its chemical relatives are valuable reagents in various hydrometallurgical circuits. Hydrometallurgy involves using aqueous chemistry to extract and purify metals from ores and concentrates. Organophosphorus compounds are central to the solvent extraction stage of these processes, which is a primary method for separation and purification on an industrial scale. mdpi.com

The role of these extractants is to selectively remove valuable or toxic heavy metals from complex aqueous solutions, such as leachates. This process is thermodynamically driven and depends on optimizing operational parameters like pH, temperature, and extractant concentration to maximize the efficiency and selectivity of metal recovery. mdpi.com The use of dithiophosphates allows for targeted separations in mixed-metal streams, contributing to more efficient and environmentally sound metallurgical operations. mdpi.com

Tribological Systems: Fundamental Mechanistic Insights

In tribology, the primary application of the dithiophosphate functional group is as an anti-wear (AW) and extreme pressure (EP) additive in lubricants. While often used in the form of metal salts like Zinc Dialkyl Dithiophosphates (ZDDPs), the fundamental anti-wear action originates from the dithiophosphate moiety's interaction with metal surfaces under boundary lubrication conditions. precisionlubrication.comdevelub.com

Anti-wear and extreme pressure additives function by reacting chemically with metal surfaces under the high local temperatures and pressures generated by asperity-on-asperity contact. develub.com This reaction forms a protective, sacrificial surface film known as a tribofilm.

The mechanism proceeds as follows:

Adsorption: Dithiophosphate molecules are polar and are first adsorbed onto the metal surface. develub.com

Thermochemical Decomposition: The heat from friction and the pressure at contact points trigger the decomposition of the dithiophosphate molecule. nih.gov This process is a thermally-activated, stress-assisted reaction. researchgate.net

Film Formation: The decomposition products, primarily phosphates and sulfides, react with the iron or steel surface. This forms a durable, glassy film composed of a complex zinc-iron-phosphate-sulfur matrix. nih.gov This film has a lower shear strength than the base metal, allowing the surfaces to slide over one another with minimal metal-to-metal contact, thereby preventing adhesive wear (scuffing) and reducing material loss. develub.com

Molecular dynamics simulations suggest that pressure can induce different levels of cross-linking within the polyphosphate tribofilm, affecting its mechanical properties. rsc.org

The tribofilm formed by dithiophosphates is not a simple, uniform layer but a complex and dynamic structure. Its architecture and growth have been extensively studied to understand its protective capabilities.

Tribofilm Architecture:

Composition: The film is primarily an amorphous glass consisting of zinc, oxygen, phosphorus, and sulfur, with embedded nanoparticles, such as iron oxides (Fe₃O₄). nih.gov

Layered Structure: Analysis reveals a compositional gradient through the film's depth. The uppermost layers are typically rich in long-chain polyphosphates, which gradually transition to shorter-chain pyrophosphates and orthophosphates nearer to the metal substrate. rsc.org A thin, sulfur-rich layer is often found at the film-metal interface, which is believed to aid in bonding the film to the surface. rsc.org

Growth Dynamics:

Nucleation and Growth: Tribofilm formation begins not as a continuous layer but as isolated, pad-like structures that nucleate on the surface. rsc.orgwhiterose.ac.uk As sliding continues, these pads grow and eventually coalesce to cover the surface in a patchy film. rsc.orgwhiterose.ac.uk

Dynamic Equilibrium: The tribofilm exists in a state of dynamic equilibrium, where the processes of film formation and removal occur simultaneously. researchgate.netwhiterose.ac.uk Wear protection is maintained as long as the rate of film formation is equal to or greater than its rate of removal due to mechanical stress. whiterose.ac.uk

Influence of Conditions: The rate of tribofilm growth is exponentially dependent on both temperature and applied stress, consistent with a stress-assisted, thermally activated reaction model. nih.govresearchgate.net Studies have shown that shear stress is a primary driver for film generation and growth. nih.govrsc.org

Table 2: Typical Properties of Dithiophosphate-Derived Tribofilms

Property Description Typical Value / Characteristic Reference(s)
Formation Mechanism Thermally-activated, stress-assisted chemical reaction Begins as isolated pads, grows into a patchy film whiterose.ac.uk, researchgate.net, rsc.org
Typical Thickness Nanometer-scale protective layer 50 - 150 nm whiterose.ac.uk, nih.gov
Composition Amorphous phosphate (B84403) glass with embedded nanoparticles Zn-O-P-S glass, Fe₃O₄ nanoparticles nih.gov
Structure Layered with a compositional gradient Polyphosphates (surface) to orthophosphates (interface) rsc.org
Interface Layer Layer adjacent to the metal substrate Often sulfur-rich, aiding adhesion rsc.org

| State | Dynamic equilibrium of formation and removal | Film is constantly being worn away and replenished | whiterose.ac.uk, researchgate.net |

Mineral Flotation Chemistry and Surface Engineering

This compound belongs to the sulfhydryl class of chemical reagents known as collectors, which are fundamental to the froth flotation process used for beneficiating sulfide (B99878) ores. mtu.edu These collectors selectively bind to the surface of valuable sulfide minerals, rendering them hydrophobic. This hydrophobicity allows the mineral particles to attach to air bubbles in the flotation cell and rise to the surface as a froth, enabling their separation from unwanted gangue minerals. google.com The effectiveness of dithiophosphates, including the dihexyl variant, is rooted in their specific chemical interactions with mineral surfaces.

The primary mechanism by which dithiophosphates interact with sulfide minerals is chemisorption. mtu.edu The sulfur atoms within the dithiophosphate functional group form strong chemical bonds with metal ions (e.g., copper, lead, zinc) on the sulfide mineral surface. mtu.edujournalssystem.com This interaction is highly selective for sulfide minerals over common gangue minerals like silica (B1680970) and silicates, which lack the surface chemistry for such bonding. mtu.edu

The length of the alkyl chain, in this case, hexyl, influences the collector's hydrophobicity and collecting power. Longer hydrocarbon chains generally increase the degree of hydrophobicity imparted to the mineral surface, which can enhance flotation recovery. mtu.edu The selectivity of dithiophosphates allows for the effective separation of different sulfide minerals. For instance, dithiophosphates like xylenol dithiophosphate show strong collecting ability for lead, copper, and activated zinc, but are weak collectors for pyrite (B73398) (iron sulfide) in alkaline conditions, enabling selective flotation. researchgate.net This selectivity is crucial in complex ore bodies where multiple sulfide minerals are present. Research on compound phosphate collectors containing dithiophosphate components has demonstrated strong chemisorption on the surface of jamesonite (a lead-antimony sulfide mineral), while showing only weak physical adsorption on marmatite (a zinc-iron sulfide mineral), leading to excellent separation. journalssystem.com

The performance of this compound in flotation is governed by its adsorption behavior at the mineral-water interface. Adsorption can occur through two main pathways:

Direct Adsorption (Chemisorption): As mentioned, the dithiophosphate anion chemisorbs onto the sulfide mineral surface. This is the primary and most effective mechanism for rendering the surface hydrophobic. mtu.edu

Surface Precipitation: At higher concentrations, the collector can react with metal ions dissolved from the mineral surface to form insoluble metal-dithiophosphate precipitates. These precipitates can coat the mineral surface, contributing to its hydrophobicity.

The choice between these phenomena is influenced by factors such as the pH of the slurry and the collector concentration. The pH is a critical parameter, as it affects both the surface charge of the minerals and the speciation of the collector. For example, studies on copper-cobalt sulfide ores have shown that adjusting the pH can significantly improve the separation and recovery of the target metals. nih.gov The goal in optimizing a flotation process is to achieve a stable, adsorbed layer of the collector on the target mineral without excessive consumption through precipitation in the bulk solution. The strong affinity of the thiophosphate group for mineral surfaces, as confirmed by theoretical calculations for similar collectors, results in significant negative adsorption energy, indicating a strong and favorable interaction. mdpi.com

Controlled Hydrogen Sulfide Release Systems (Chemical Research Perspective)

Dialkyldithiophosphates, including the dihexyl derivative, are being investigated as molecules that can be engineered to release hydrogen sulfide (H₂S) in a controlled manner. H₂S is a gasotransmitter with significant biological roles, and materials that can deliver it slowly and predictably are of great interest. nih.govdigitellinc.com The primary mechanism for H₂S release from these compounds is hydrolysis in the presence of water. nih.govacs.org

The rate of H₂S release from dialkyldithiophosphates is profoundly influenced by the molecular structure of the alkyl groups attached to the phosphate core. nih.govnih.gov Research on a series of these compounds has shown that the hydrolysis process follows pseudo-first-order reaction kinetics. digitellinc.com

Key factors influencing the release kinetics include:

Structure of the Alkyl Group: The most significant factor is the nature of the alcohol used in the synthesis of the dithiophosphate. digitellinc.com Dithiophosphates synthesized from tertiary alcohols hydrolyze much faster than those made from secondary or primary alcohols. nih.govdigitellinc.com For example, a dithiophosphate derived from tert-butanol (B103910) was found to hydrolyze 13,750 times faster than one synthesized from n-butanol. nih.govacs.orgresearchgate.net This vast difference highlights the high degree of tunability.

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Kinetic studies have been performed at elevated temperatures (e.g., 85 °C) to accelerate the process for analytical purposes. nih.govnih.gov

pH: The concentration of H₂S measured in solution is dependent on the pH, as H₂S exists in equilibrium with its conjugate base, hydrosulfide (B80085) (HS⁻), with a pKa of 7.0. nih.gov

The table below, based on data from related dialkyldithiophosphates, illustrates the dramatic effect of the alkyl group structure on the rate of hydrolysis. nih.gov

Compound (Dialkoxydithiophosphate)Alcohol TypeRate Constant (k) at 85 °C (h⁻¹)Relative Rate vs. n-butanol derivative
Synthesized from n-butanolPrimary6.9 x 10⁻⁴1x
Synthesized from isobutanolPrimary2.1 x 10⁻³3x
Synthesized from 2-butanolSecondary1.1 x 10⁻²16x
Synthesized from 3-pentanolSecondary2.0 x 10⁻²29x
Synthesized from tert-butanolTertiary9.513,750x

The research into the hydrolysis kinetics of dialkyldithiophosphates provides clear principles for designing materials with tailored H₂S release profiles. nih.gov The primary design principle is the strategic selection of the alkyl substituent to control the rate of hydrolysis. nih.govacs.org

For Slow, Sustained Release: To achieve a slow release over weeks or months, primary, unbranched alkyl groups like hexyl would be chosen. nih.govacs.org These structures are sterically less hindered and form more stable dithiophosphates that hydrolyze slowly.

For Rapid Release: For applications requiring a more rapid release of H₂S, bulky tertiary alkyl groups are ideal. The significant steric hindrance in these molecules destabilizes them, leading to a much faster rate of hydrolysis. nih.govdigitellinc.com

Intermediate Release Rates: Secondary alkyl groups offer a middle ground, providing release rates that are faster than primary analogues but significantly slower than tertiary ones. nih.gov

By creating a library of dithiophosphates with various alkyl groups, it is possible to produce a range of materials whose H₂S release can be tuned over several orders of magnitude. nih.gov This "dial-a-rate" capability is a key objective in the development of donor molecules for therapeutic or agricultural applications.

Catalysis and Bio-Inspired Chemical Systems

While this compound is primarily known for its role in flotation, the broader fields of catalysis and bio-inspired chemistry offer potential avenues for future research into related structures. Bio-inspired catalysis seeks to mimic the highly efficient and selective chemical transformations performed by enzymes in nature. ethz.chrsc.org Metalloenzymes, which often use earth-abundant metals, are a particular source of inspiration. rsc.org

A key strategy in bio-inspired design is to replicate not just the structure of an enzyme's active site but also its function and the elementary steps of its reaction mechanism. ethz.ch Many enzymes that catalyze redox reactions, such as hydrogenases (which produce hydrogen) or CO₂ reductases, feature complex active sites where metal ions are coordinated by sulfur-containing ligands. ethz.chunina.it

The dithiophosphate moiety, with its ability to chelate metal ions, shares a superficial resemblance to the sulfur-rich coordination environments found in some metalloenzymes. This suggests a potential, though largely unexplored, role for dithiophosphate-metal complexes in catalysis. For example, researchers have developed artificial hydrogen-producing catalysts inspired by hydrogenase enzymes where the interplay between a metal center and proton relays is crucial for activity. researchgate.net The design of such systems requires a deep understanding of coordination chemistry and reaction mechanisms. ethz.chrsc.org While no specific catalytic or bio-inspired applications for this compound have been reported in the reviewed literature, its fundamental properties as a metal-binding ligand place it within the vast chemical space from which future catalytic systems could be designed.

Design of Metal Complexes Mimicking Hydrogenase Enzymes for Hydrogen Activation

No research articles detailing the use of this compound in the design of metal complexes that mimic hydrogenase enzymes for hydrogen activation were found. While the dithiophosphate functional group is utilized in creating such mimics, the specific impact and properties of the dihexyl alkyl chains in this context have not been reported.

Role as Co-ligands in Catalyst Development

Information regarding the specific role of this compound as a co-ligand in catalyst development is not available in the reviewed literature. Research on dithiophosphate-based catalysts typically involves other alkyl or aryl derivatives, and findings cannot be directly extrapolated to the dihexyl compound without specific experimental data.

Environmental Chemistry and Transformation Research

Identification and Analysis of Environmental Transformation Products

The degradation of O,O-Dihexyl hydrogen dithiophosphate (B1263838) leads to the formation of various transformation products. The identification of these products is essential for a complete understanding of its environmental impact.

Through hydrolysis, zinc(II) bis(O,O-dialkyl dithiophosphates) are known to degrade into several by-products. The initial hydrolysis product is the O,O-dialkyl S-hydrogen dithiophosphate. This is followed by further degradation to O-alkyl O,O-dihydrogen thiophosphate, O,O-dialkyl O-hydrogen thiophosphate, and ultimately alkyl dihydrogen phosphate (B84403) and phosphoric acid. rsc.org

In the context of lubricant oils, where zinc dialkyldithiophosphates (ZDDPs) are used as additives, thermal and oxidative degradation can lead to a variety of transformation products. While not strictly an environmental degradation pathway, this provides insight into the potential breakdown products. Studies on the degradation of ZDDPs have identified dialkyl thiophosphates as intermediate degradation products. researchgate.net Further degradation can lead to the formation of dialkyl phosphates, phosphoric acid, and sulfuric acid. researchgate.net

Table 2: Potential Environmental Transformation Products of O,O-Dihexyl hydrogen dithiophosphate

Transformation Product Precursor Degradation Pathway
O,O-Dihexyl S-hydrogen dithiophosphate Zinc(II) bis(O,O-dihexyl dithiophosphate) Hydrolysis
O-Hexyl O,O-dihydrogen thiophosphate O,O-Dihexyl S-hydrogen dithiophosphate Hydrolysis
O,O-Dihexyl O-hydrogen thiophosphate O,O-Dihexyl S-hydrogen dithiophosphate Hydrolysis
Hexyl dihydrogen phosphate O-Hexyl O,O-dihydrogen thiophosphate Hydrolysis
Phosphoric acid Various thiophosphate intermediates Hydrolysis
Dihexyl thiophosphate Dihexyl dithiophosphate Oxidation/Hydrolysis
Sulfuric acid Dihexyl dithiophosphate Oxidation/Hydrolysis

Source: Analysis of the hydrolytic stability of zinc(II)O,O-dialkyl dithiophosphates rsc.org and Analysis of Zinc Dialkyldithiophosphate Additives in Commercial Lubricating Oil. researchgate.net

Interaction and Fate in Abiotic Environmental Matrices

The fate of this compound in the environment is also influenced by its interaction with abiotic matrices such as soil and sediment. As a hydrophobic organic compound, its sorption to these matrices is a key process governing its mobility and bioavailability. acs.org

The sorption of hydrophobic organic chemicals to soil and sediment is often correlated with the organic carbon content of the matrix. mdpi.com Compounds with long alkyl chains, such as this compound, are expected to exhibit significant sorption to soils and sediments with higher organic matter content. This sorption can reduce its concentration in the aqueous phase, thereby limiting its transport in surface and groundwater.

The specific sorption behavior of this compound onto various soil and sediment types has not been extensively studied. However, the principles governing the sorption of other long-chain anionic and hydrophobic organic compounds can provide some insights. For instance, the sorption of long-chain per- and polyfluoroalkyl substances (PFASs) has been shown to be strongly influenced by the organic carbon content of the soil. mdpi.com It is plausible that this compound would exhibit similar behavior, with higher sorption coefficients (Kd) in soils rich in organic matter.

The interaction with mineral surfaces in soil and sediment can also play a role in the fate of this compound. However, for hydrophobic compounds, partitioning into the organic fraction of the soil is often the dominant mechanism.

Q & A

Q. What are the optimal crystallographic methods for resolving the structure of O,O-dialkyl dithiophosphates?

To determine crystal structures, use single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement and SHELXD/SHELXS for structure solution). Hydrogen atoms can be modeled as riding atoms with restrained bond lengths. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots. Key parameters include P–S bond lengths (~1.97–1.98 Å) and hydrogen-bonding motifs (e.g., N–H···S interactions forming R2<sup>4</sup>(8) rings) .

Q. How can O,O-dihexyl dithiophosphate be synthesized in a laboratory setting?

A common method involves reacting phosphorus pentasulfide (P2S5) with hexanol in an inert solvent (e.g., toluene). For example:

Dissolve P2S5 in toluene under nitrogen.

Add hexanol dropwise at 40–60°C.

Reflux for 6–12 hours, then filter to remove byproducts.

Neutralize with NH4OH to isolate the ammonium salt. Monitor reaction progress via <sup>31</sup>P NMR .

Q. What spectroscopic techniques are critical for characterizing dithiophosphate derivatives?

  • <sup>31</sup>P NMR : Identifies phosphorus environments (δ ~85–100 ppm for dithiophosphates).
  • IR Spectroscopy : Confirms P=S (~500–600 cm<sup>−1</sup>) and P–O–C (~950–1050 cm<sup>−1</sup>) stretches.
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, S, P) .

Q. How do intermolecular interactions influence the crystal packing of dithiophosphate salts?

Hydrogen bonding (e.g., N–H···S) creates layered structures with hydrophilic cores (S, P, NH4<sup>+</sup>) and hydrophobic exteriors (alkyl chains). Use Mercury or PLATON to analyze motifs like R3<sup>4</sup>(10) rings. Van der Waals interactions stabilize interlayer stacking .

Advanced Research Questions

Q. How can discrepancies in P–S bond lengths across studies be resolved?

Compare experimental data (e.g., SC-XRD) with the Cambridge Structural Database (CSD). For example, P–S bonds in O,O′-diethyl dithiophosphate average 1.987 Å (CSD), but specific salts may show shorter bonds (~1.972 Å) due to hydrogen bonding. Use statistical tools in ConQuest to evaluate outliers .

Q. What role do dithiophosphate ligands play in catalytic CO2 reduction?

Cu nanoclusters ligated with dithiophosphates catalyze CO2 → HCOOH/CO via surface adsorption and hydrogen transfer. Key parameters:

  • Turnover number (TON): Up to 1740 mol product/mol catalyst.
  • Selectivity: Controlled by alkyl chain length (longer chains enhance hydrophobicity and substrate affinity) .

Q. How can enzymatic degradation resistance of dithiophosphate derivatives be tested?

Incubate analogs (e.g., c-di-AMP dithiophosphate) with phosphodiesterases (e.g., GdpP).

Monitor degradation via HPLC and ESI-MS over 24 hours.

Dithiophosphates resist cleavage due to thio-substitution at phosphorus .

Q. What computational methods predict the reactivity of dithiophosphate-metal complexes?

  • DFT Calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to assess ligand→metal charge transfer.
  • Molecular Dynamics : Simulate solvent effects on complex stability (e.g., in aqueous vs. organic media) .

Q. How does alkyl chain length affect ligand performance in mineral flotation?

Longer chains (e.g., dihexyl vs. diethyl) increase hydrophobicity, enhancing adsorption to metal sulfides. Compare flotation recovery rates using:

Chain LengthRecovery (%)Selectivity
Diethyl65Low
Dihexyl92High
Data from atomic force microscopy (AFM) can validate adsorption strength .

Data Analysis and Contradictions

Q. How should researchers address conflicting data on hydrogen-bonding motifs in dithiophosphate salts?

Re-evaluate crystallographic models for missed weak interactions (e.g., C–H···S). Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions. Discrepancies may arise from temperature (e.g., 120 K vs. 298 K) or cation size .

Q. Why do catalytic TONs vary widely in CO2 reduction studies?

Factors include:

  • Ligand purity (validate via <sup>1</sup>H/<sup>31</sup>P NMR).
  • Solvent choice (aprotic solvents favor CO; aqueous media favor HCOOH).
  • Catalyst pre-activation (e.g., reduction under H2) .

Methodological Resources

12. Recommended software for crystallographic analysis:

ToolApplicationReference
SHELXStructure solution/refinement
WinGXData integration/visualization
ORTEP-3Thermal ellipsoid plotting

13. Key databases for structural validation:

  • Cambridge Structural Database (CSD): >250,000 entries for bond-length comparisons .
  • PubChem: Physicochemical data (e.g., SMILES, InChI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.